N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cathepsin V inhibition Cysteine protease Enzyme kinetics

Securing a well-characterized, competitive cathepsin V inhibitor with validated inhibitory constants is critical for reproducible enzyme mechanism studies and SAR programs. This compound directly addresses that need. - Definitive Mechanism: Reversible, competitive inhibitor of human cathepsin V (cathepsin L2) with measured Ki values of 0.0843 and 0.3522 µM. - Structural Reliability: HPLC-verified purity and confirmed identity via ¹H NMR and HRMS, providing a dependable SAR starting point. - Supply Assurance: Available from BenchChem with ready stock, ensuring rapid global dispatch for your time-sensitive research.

Molecular Formula C15H13N3O3S
Molecular Weight 315.35
CAS No. 497072-46-5
Cat. No. B2610069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS497072-46-5
Molecular FormulaC15H13N3O3S
Molecular Weight315.35
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
InChIInChI=1S/C15H13N3O3S/c1-9(19)10-3-2-4-11(7-10)17-13(20)12-8-16-15-18(14(12)21)5-6-22-15/h2-4,7-8H,5-6H2,1H3,(H,17,20)
InChIKeyMVQKVIBWZBTTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: Identity and Structural Class


N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 497072-46-5) is a synthetic small-molecule heterocycle belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide family. Its structure comprises a fused thiazole-pyrimidinone core with an N-(3-acetylphenyl) carboxamide substituent. The compound has been characterized as a competitive, reversible inhibitor of the human lysosomal cysteine peptidase cathepsin V (cathepsin L2) [1][2]. It was identified through virtual high-throughput screening and subsequent biochemical evaluation as part of a campaign to discover novel cathepsin V inhibitors for potential antitumor applications [2].

Reported competitive inhibitor of human cathepsin V (cathepsin L2)
Thiazolo[3,2-a]pyrimidine-6-carboxamide scaffold for enzyme kinetic studies
Reversible binding mode supports mechanism-of-action investigations

Why Generic Substitution Fails for Cathepsin V


Cathepsin V inhibitors display marked sensitivity to structural modifications within the thiazolo[3,2-a]pyrimidine-6-carboxamide scaffold, meaning that simply replacing N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide with an in-class analog (e.g., the N-(4-phenoxyphenyl) or N-(3,4-dimethoxyphenyl) variant) risks losing the specific competitive binding mode and the quantitative Ki values observed for cathepsin V [1][2]. The 3-acetyl substituent on the N-phenyl ring directly influences the ligand's interaction with the S2 pocket of cathepsin V, and its replacement can reduce or abolish inhibitory potency, making generic interchange scientifically unsound [2].

3‑acetylphenyl requirement. The N‑(3‑acetylphenyl) substituent directly engages the cathepsin V S2 pocket; its removal or modification may abolish competitive binding.
In‑class analog mismatch. Replacing with N‑(4‑phenoxyphenyl) or N‑(3,4‑dimethoxyphenyl) variants risks losing cathepsin V inhibitory activity, making generic interchange unsound.

Quantitative Differentiation from Structural Analogs


Competitive Inhibition of Cathepsin V

N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide acts as a competitive inhibitor of human cathepsin V with a Ki value of 0.0843 µM (pH 5.5, 37°C). This places it among the sub-micromolar inhibitors of this enzyme. While the ureido methylpiperidine carboxylate derivative (compound 7) reported in the same study shows preferential selectivity for cathepsin V over cathepsin L, the target compound demonstrates a clear, quantifiable binding interaction that can serve as a starting point for structure-activity relationship (SAR) exploration [1][2].

Cathepsin V Ki
Reported
Ki = 0.0843 µM
Supports cathepsin V binding assessment
pH 5.5, 37°C; direct comparator Ki not publicly available
Cathepsin V inhibition Cysteine protease Enzyme kinetics

Reversible Binding Confirmation

A second Ki determination under identical conditions (pH 5.5, 37°C) yielded a value of 0.3522 µM. The availability of two independent Ki measurements (0.0843 and 0.3522 µM) from the same study provides a reproducibility benchmark that is rarely available for early-stage screening hits. This range indicates consistent reversible binding behavior, which is critical for applications where covalent or irreversible inhibition would confound interpretation [1].

Replicate Ki
Method context
Ki = 0.3522 µM
Indicates reversible binding and assay variability
~4.2‑fold difference between two measurements
Cathepsin V Reversible inhibition Enzyme kinetics

Chemical Purity and Reproducibility

The compound was synthesized and purified to 100% homogeneity as determined by HPLC (tr = 5.107 min, detection at 254 nm). This level of purity eliminates the possibility that observed biological activity arises from impurities, a common concern in screening campaigns where commercial samples may be supplied at lower purity (often ≥95%) [1].

HPLC Purity
Specification review
100% (tr = 5.107 min)
Ensures intrinsic biological activity without impurity interference
Detection at 254 nm, single peak
Chemical purity HPLC analysis Quality control

Structural Identity Verification

The compound's structure was rigorously confirmed by 1H NMR (400 MHz, DMSO-d6) and high-resolution mass spectrometry (HRMS ESI+). Key NMR signals include the acetyl singlet at δ 2.60 and the characteristic pyrimidine proton at δ 8.91. HRMS gave m/z [M+H]+ found 314.05862 (calcd. 314.05939), corresponding to an error of 2.45 ppm [1]. Such characterization ensures that researchers can independently verify the identity of the compound upon receipt, which is essential for reproducible experimental results.

Identity Confirmation
Reported
¹H NMR, HRMS (2.45 ppm error)
Enables independent structural verification
DMSO‑d6, 400 MHz; m/z found 314.05862
Compound characterization NMR spectroscopy Mass spectrometry

Key Application Scenarios


Biochemical Probing of Cathepsin V

The compound serves as a well-characterized competitive inhibitor for in vitro kinetic studies of human cathepsin V. Its measured Ki values (0.0843 and 0.3522 µM) and demonstrated competitive mechanism of action make it suitable for enzyme mechanism elucidation, such as substrate competition assays and active-site mapping [1][2].

SAR Anchor for Thiazolopyrimidine Optimization

Given its confirmed chemical structure (1H NMR, HRMS) and HPLC purity, the compound provides a reliable SAR starting point for medicinal chemistry programs aiming to improve selectivity for cathepsin V over related cathepsins (e.g., cathepsin L). The 3-acetylphenyl substituent can be systematically varied to probe the S2 pocket [2].

Reference Inhibitor for Assay Development

With a fully characterized identity and purity, the compound can function as a positive control inhibitor in cathepsin V activity assays. Its reversible, competitive inhibition mode allows for straightforward inclusion in Z-factor calculations and assay normalization protocols [1].

Application
Selection Property
Validation Focus
Cathepsin V enzyme kinetics
Competitive inhibition profile
Ki consistency and mechanism validation
Thiazolopyrimidine SAR studies
3‑acetylphenyl substituent role
S2 pocket selectivity and analog tolerance
Cathepsin V assay development
Reversible inhibition mode
Positive control and Z‑factor normalization
Quote Request

Request a Quote for N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.